

In-Depth Technical Guide: Physicochemical Properties of trans-Cinnamic-d7 Acid

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Compound of Interest

Compound Name: *trans-Cinnamic-d7 acid*

Cat. No.: *B1611827*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused overview of the core physicochemical properties of **trans-Cinnamic-d7 acid**, a deuterated isotopologue of trans-Cinnamic acid. The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, imparts a greater molecular weight to the molecule. This property is invaluable for a range of research applications, particularly in tracer studies for metabolic pathway analysis and as an internal standard for quantitative mass spectrometry-based assays.

Core Physicochemical Data

The key quantitative data for **trans-Cinnamic-d7 acid** and its non-deuterated parent compound are summarized below. This allows for a direct comparison of their fundamental properties.

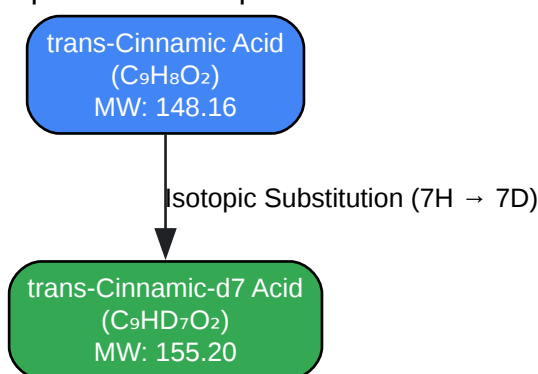
Compound	Molecular Formula	Molar Mass (g/mol)
trans-Cinnamic acid	C ₉ H ₈ O ₂	148.16 ^[1]
trans-Cinnamic-d7 acid	C ₉ HD ₇ O ₂	155.20 ^{[2][3][4]}

Isotopic Relationship and Structure

trans-Cinnamic acid is an unsaturated carboxylic acid with the chemical formula $C_6H_5CH=CHCOOH$. In its deuterated form, **trans-Cinnamic-d7 acid**, seven specific hydrogen atoms are replaced by deuterium atoms. This includes the five hydrogen atoms on the phenyl ring and two on the propenoic acid side chain. The linear formula is often represented as $C_6D_5CD=CDCOOH$.

The structural relationship, highlighting the isotopic substitution, is visualized in the diagram below.

Isotopic Relationship of trans-Cinnamic Acid



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Caption: Isotopic substitution from parent to deuterated compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of **trans-Cinnamic-d7 acid** typically involve building the molecule from deuterated starting materials to ensure high levels of isotopic enrichment. Common synthetic methodologies include:

- **Perkin Reaction:** This method involves the condensation of a deuterated aromatic aldehyde (e.g., benzaldehyde- d_5) with a deuterated acid anhydride (e.g., acetic anhydride- d_6) in the presence of a weak base.
- **Knoevenagel-Doebner Condensation:** This approach utilizes the reaction of a deuterated aldehyde (benzaldehyde- d_5) with an active methylene compound such as malonic acid (or its deuterated form) catalyzed by a base like pyridine.

The selection of a specific protocol depends on the desired isotopic purity and the availability of deuterated starting materials. Verification of isotopic incorporation is typically achieved through mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

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